![molecular formula C10H10O2 B14461603 4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one CAS No. 67213-05-2](/img/structure/B14461603.png)
4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybicyclo[520]nona-1,4,6-trien-3-one is a bicyclic compound characterized by its unique structural framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one typically involves the use of advanced organic synthesis techniques. One common method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Bicyclo[4.3.0]nonane: Commonly found in terpenoid structures and used in medicinal chemistry.
Uniqueness
4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential therapeutic properties make it a compound of significant interest .
Propriétés
Numéro CAS |
67213-05-2 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4-methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one |
InChI |
InChI=1S/C10H10O2/c1-12-10-5-4-7-2-3-8(7)6-9(10)11/h4-6H,2-3H2,1H3 |
Clé InChI |
YEDYXCOLJHJNKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C2CCC2=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


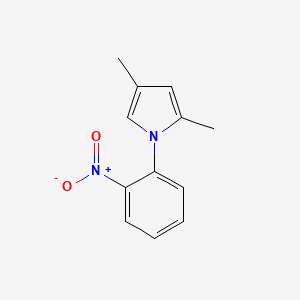
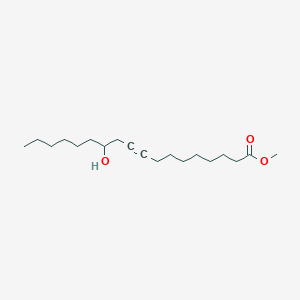
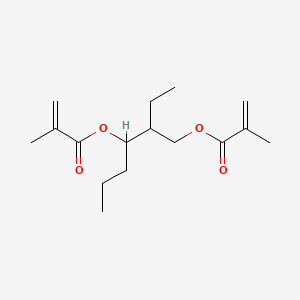
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
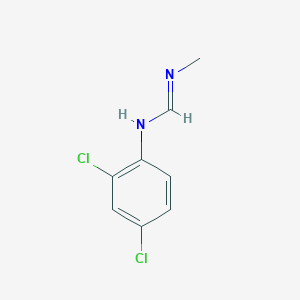
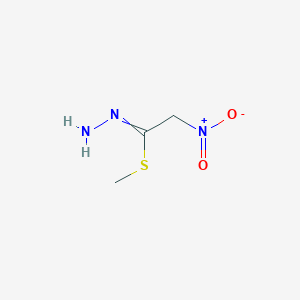
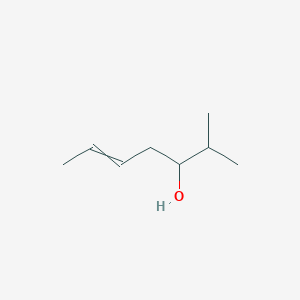
![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)



![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
